An In-depth Technical Guide to Palatinose™ (Isomaltulose): Chemical Structure and Properties
An In-depth Technical Guide to Palatinose™ (Isomaltulose): Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palatinose (B82088)™, a trademarked brand of isomaltulose, is a naturally occurring disaccharide and a structural isomer of sucrose (B13894).[1] It is composed of glucose and fructose (B13574) moieties linked by an α-1,6-glycosidic bond, in contrast to the α-1,2 linkage in sucrose.[2] This structural difference imparts unique chemical and physiological properties to Palatinose™, including a low glycemic index, non-cariogenicity, and enhanced stability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental methodologies for the analysis of Palatinose™. It is intended to serve as a resource for researchers, scientists, and drug development professionals exploring its potential applications in food science, nutrition, and pharmaceuticals.
Chemical Structure and Identification
Palatinose™, chemically known as isomaltulose, is a reducing disaccharide.[1] Its systematic IUPAC name is 6-O-α-D-glucopyranosyl-D-fructose.[1] The presence of a free anomeric carbon in the fructose unit confers its reducing properties.
| Identifier | Value | Reference |
| Chemical Name | Isomaltulose; 6-O-α-D-glucopyranosyl-D-fructose | [1] |
| CAS Number | 13718-94-0 | [3] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [3] |
| Molecular Weight | 342.30 g/mol | [3] |
Below is a diagram illustrating the chemical structure of Palatinose™ in comparison to sucrose.
Physicochemical Properties
The unique structural arrangement of Palatinose™ results in distinct physicochemical properties compared to sucrose. These properties are summarized in the table below.
| Property | Palatinose™ (Isomaltulose) | Sucrose | Reference |
| Sweetening Power (relative to sucrose) | ~50% | 100% | [4] |
| Glycemic Index (GI) | 32 | 65 | [2] |
| Solubility in water ( g/100g solution at 20°C) | 29 | ~67 | [4] |
| Melting Point (°C) | 120 - 128 | 160 - 185 | [4] |
| Hygroscopicity | Very low | Moderate | [2] |
| Stability in Acidic Conditions | High | Low | [4] |
Physiological Properties and Metabolism
Digestion and Absorption
Palatinose™ is fully digested and absorbed in the small intestine.[4] The α-1,6-glycosidic bond is hydrolyzed by the sucrase-isomaltase enzyme complex located on the brush border membrane of the small intestine.[4] However, this hydrolysis occurs at a significantly slower rate, approximately 4 to 5 times slower than the hydrolysis of sucrose.[5] This slow cleavage leads to a gradual release of glucose and fructose into the bloodstream.
Glycemic and Insulinemic Response
Due to its slow digestion and absorption, Palatinose™ elicits a low glycemic and insulinemic response.[6] Studies have consistently demonstrated a lower and more sustained blood glucose profile following the consumption of Palatinose™ compared to sucrose.[7] This property makes it a suitable carbohydrate for individuals seeking to manage blood glucose levels.
Incretin (B1656795) Hormone Secretion
The slow digestion of Palatinose™ also influences the secretion of incretin hormones. As it reaches the lower parts of the small intestine, it stimulates the release of glucagon-like peptide-1 (GLP-1), while the release of glucose-dependent insulinotropic polypeptide (GIP) from the upper small intestine is reduced compared to sucrose.[8] This differential incretin response contributes to the improved glycemic control observed with Palatinose™ consumption.
The following diagram illustrates the metabolic pathway of Palatinose™ and its effect on incretin hormone secretion.
Dental Health
Palatinose™ is considered non-cariogenic, or "tooth-friendly".[5] Due to its stable α-1,6-glycosidic bond, it is hardly fermented by oral microorganisms, thus preventing the production of acids that lead to dental caries.[4]
Experimental Protocols
Determination of Glycemic Index (GI)
Objective: To determine the glycemic index of Palatinose™ in human subjects.
Methodology: This protocol is based on the internationally recognized methodology for GI determination.
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Subject Recruitment: Recruit a group of healthy adult volunteers (typically 10-15) after obtaining informed consent.
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Overnight Fasting: Subjects should fast for 10-12 hours overnight prior to the test.
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Test Product Administration: On separate occasions, provide each subject with a test portion of Palatinose™ containing 50 grams of available carbohydrate, dissolved in water. A reference food (50 grams of glucose) is also tested on a separate day.
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Blood Sampling: Collect capillary blood samples at baseline (0 minutes) and at 15, 30, 45, 60, 90, and 120 minutes after consumption of the test product.
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Blood Glucose Analysis: Analyze blood samples for glucose concentration using a validated method, such as the glucose oxidase method.
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Data Analysis: Calculate the incremental area under the blood glucose response curve (iAUC) for both Palatinose™ and the reference food (glucose). The GI is calculated as the iAUC of the test food divided by the iAUC of the reference food, multiplied by 100.
In Vitro Dental Caries Model
Objective: To assess the non-cariogenic potential of Palatinose™ in an in vitro dental caries model.
Methodology:
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Biofilm Formation: Prepare sterile bovine enamel blocks and incubate them with human saliva to form a pellicle. Inoculate the pellicle-coated blocks with a cariogenic bacterium, such as Streptococcus mutans, and grow a biofilm.
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Sugar Exposure: Expose the biofilms to solutions of Palatinose™ and a positive control (e.g., sucrose) at regular intervals for a defined period (e.g., several days). A negative control with no added sugar should also be included.
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pH Measurement: Monitor the pH of the culture medium surrounding the biofilms to assess acid production.
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Demineralization Analysis: After the experimental period, assess the demineralization of the enamel blocks using techniques such as transverse microradiography or surface microhardness testing.
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Glucan Analysis: Quantify the production of insoluble glucans by the biofilm, as these contribute to the plaque matrix.
Quantification of Palatinose™ in Food Matrices
Objective: To accurately quantify the concentration of Palatinose™ in a food product.
Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of Palatinose™.
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Sample Preparation: Homogenize the food sample and extract the carbohydrates using an appropriate solvent (e.g., water). Remove interfering substances such as proteins and fats through precipitation or solid-phase extraction.
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Chromatographic System:
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Column: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.
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Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly used for amino-propyl columns.
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Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is typically employed.
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Standard Curve: Prepare a series of standard solutions of Palatinose™ of known concentrations and inject them into the HPLC system to generate a standard curve.
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Analysis: Inject the prepared sample extract into the HPLC system and record the chromatogram.
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Quantification: Identify the Palatinose™ peak based on its retention time and quantify its concentration by comparing the peak area to the standard curve.
The following diagram outlines a general workflow for the quantification of Palatinose™ using HPLC.
Conclusion
Palatinose™ (isomaltulose) presents a unique combination of chemical and physiological properties that distinguish it from sucrose and other carbohydrates. Its stable α-1,6-glycosidic bond results in slow digestion, a low glycemic response, and non-cariogenicity. These characteristics, supported by the experimental methodologies outlined in this guide, make Palatinose™ a valuable ingredient for the development of healthier food products and a subject of interest for further research in nutrition and metabolic health. This technical guide provides a foundational understanding for professionals in the fields of research, science, and drug development to explore and utilize the potential of Palatinose™.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Isomaltulose - Low GI Carbohydrate [rosnutrition.com]
- 3. What is Palatinose™ (Isomaltulose)? | BENEO [beneo.com]
- 4. Isomaltulose - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. GLP-1 secretion in response to oral and luminal palatinose (isomaltulose) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneo’s isomaltulose may boost GLP-1 release in overweight people: Study [nutraingredients.com]
